Cas no 16205-44-0 (Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate)
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
- ETHYL PYRAZOLO[1,5-A]PYRIDINE-3,4-CARBOXYLATE
- ethyl H-pyrazolo[1,5-a]pyridine-3-carboxylate
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
- PS-3727
- SY060415
- AKOS005254487
- SDCCGMLS-0066065.P001
- Ethylpyrazolo[1,5-a]pyridine-3-carboxylate
- 16205-44-0
- Q27452355
- SCHEMBL600704
- DTXSID80383686
- BDBM50490489
- IDHMFSBXNNIWCT-UHFFFAOYSA-N
- MFCD06411542
- PB29374
- FT-0650917
- A810331
- 1QP
- AM20050857
- CHEMBL2326880
- W-205891
- Pyrazolo[1,5-a]pyridine-3-carboxylic acid, ethyl ester
- CS-D0884
- DB-007508
- STL554288
- BBL100494
-
- MDL: MFCD06411542
- Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3
- InChI Key: IDHMFSBXNNIWCT-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NN2C=CC=CC2=1)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 43.6A^2
Experimental Properties
- Color/Form: Yellow to Brown Liquid
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 134-135 °C/2.3 mmHg
- Flash Point: 134-135°C/2.3mm
- Refractive Index: 1.5800
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 43.60000
- LogP: 1.51100
- Solubility: Not determined
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Hazard Category Code: R22;R36/37/38
- Safety Instruction: S23;S26;S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Room temperature
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029195299-5g |
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 97% | 5g |
$261.80 | 2022-04-02 | |
| Alichem | A029195299-10g |
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 97% | 10g |
$442.32 | 2022-04-02 | |
| Alichem | A029195299-25g |
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 97% | 25g |
$1,003.80 | 2022-04-02 | |
| AstaTech | 25304-1/G |
ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE |
16205-44-0 | 97% | 1g |
$67 | 2023-09-18 | |
| AstaTech | 25304-5/G |
ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE |
16205-44-0 | 97% | 5g |
$200 | 2023-09-18 | |
| AstaTech | 25304-10/G |
ETHYL PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLATE |
16205-44-0 | 97% | 10g |
$380 | 2023-09-18 | |
| TRC | B434013-50mg |
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434013-100mg |
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B434013-500mg |
Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 500mg |
$ 115.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13045-25g |
ethyl pyrazolo[1,5-a]pyridine-3-carboxylate |
16205-44-0 | 95% | 25g |
$800 | 2023-09-07 |
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Production Method
Production Method 1
Production Method 2
2.1 Solvents: Xylene ; reflux
Production Method 3
2.1 Reagents: Trifluoroacetic anhydride
3.1 Solvents: Xylene ; reflux
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Raw materials
- N-Nitroso-D,L-pipecolic Acid
- 4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate
- Pipecolic acid
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Preparation Products
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Suppliers
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 16205-44-0): A Comprehensive Overview
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, a compound with the chemical formula C10H9N3O2 and the CAS number 16205-44-0, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic compound belongs to the pyrazolopyridine class, which is known for its broad spectrum of applications in medicinal chemistry. The ethyl ester group at the 3-position of the pyrazolo[1,5-a]pyridine core enhances its reactivity and makes it a valuable scaffold for further derivatization and drug development.
The synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions, often starting from readily available precursors such as pyrazole and picolinic acid derivatives. The introduction of the ethyl ester functionality can be achieved through esterification reactions, which are commonly catalyzed by acid or base conditions. The precise control of reaction conditions is crucial to ensure high yield and purity, as side reactions can lead to the formation of undesired byproducts.
In recent years, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has been explored for its potential pharmacological properties. Studies have indicated that this compound exhibits promising activity as an inhibitor of various enzymes and receptors involved in inflammatory and metabolic pathways. For instance, research has suggested that derivatives of this scaffold may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins and play a significant role in pain and inflammation.
Furthermore, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential role in anticancer therapy. Preclinical studies have demonstrated that certain analogs of this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. The ability to selectively target these pathways makes Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate a promising candidate for further development into novel anticancer agents.
The compound's structural flexibility also allows for the exploration of different pharmacophores within the same scaffold. By modifying various positions on the pyrazolo[1,5-a]pyridine core, researchers can fine-tune the biological activity and pharmacokinetic properties of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. This approach has led to the discovery of several novel compounds with enhanced efficacy and reduced toxicity compared to existing drugs.
Recent advances in computational chemistry have further accelerated the discovery process for Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. Molecular docking simulations and virtual screening techniques have enabled researchers to predict the binding affinity of different analogs to target proteins with high accuracy. This has not only shortened the time required for hit identification but also provided valuable insights into the structure-activity relationships within this class of compounds.
The ethical considerations surrounding drug development are also an important aspect when evaluating Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. Ensuring that all synthetic processes adhere to stringent safety standards is paramount to protect both researchers and future patients. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications efficiently.
In conclusion, Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 16205-44-0) represents a fascinating area of research with significant potential in pharmaceutical development. Its unique structural features and diverse biological activities make it a valuable scaffold for designing new therapeutic agents. As our understanding of drug design continues to evolve, compounds like Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate will undoubtedly play a crucial role in addressing unmet medical needs.
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